20-Glucoginsenoside Rf

Description

Contextualization within Panax Species and Ginsenoside Diversity

20-Glucoginsenoside RF is a naturally occurring saponin (B1150181) isolated from various Panax species, most notably Panax ginseng C.A. Meyer, commonly known as Korean ginseng. jst.go.jpmedchemexpress.comchemfaces.com The genus Panax, belonging to the Araliaceae family, encompasses several species, including P. quinquefolius (American ginseng) and P. notoginseng (Chinese ginseng), each with a unique profile of ginsenosides (B1230088). nih.govnih.gov

Ginsenosides are the primary active constituents of ginseng and are responsible for its wide range of pharmacological effects. nih.govontosight.ai To date, over 150 different ginsenosides have been identified from the roots, stems, leaves, and flower buds of various Panax species. mdpi.com This remarkable diversity stems from variations in the aglycone (the non-sugar part of the molecule) and the type, number, and attachment points of the sugar moieties.

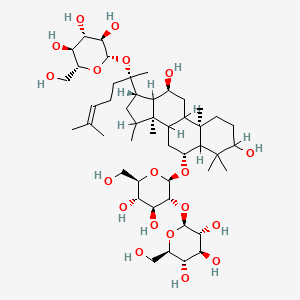

The basic structures of ginsenosides are classified into three main types based on their aglycone: protopanaxadiol (B1677965) (PPD), protopanaxatriol (B1242838) (PPT), and oleanolic acid. nih.govvliz.be this compound belongs to the protopanaxatriol (PPT) group. jst.go.jpsci-hub.se The PPT-type ginsenosides are characterized by a dammarane (B1241002) triterpenoid (B12794562) core with hydroxyl groups at carbons 3, 6, 12, and 20. vliz.be In the case of this compound, the chemical structure is established as 20S-protopanaxatriol-6-[O-β-D-glucopyranosyl (1→2)-β-D-glucopyranoside]-20-O-β-D-glucopyranoside. jst.go.jp This complex structure, featuring multiple sugar units, contributes to its specific chemical properties and biological activities.

The presence and abundance of this compound can vary depending on the Panax species, the part of the plant used, and even the processing methods. nih.govnih.gov For instance, studies have shown that this compound is a characteristic component in red ginseng steamed at low temperatures. nih.gov This highlights the importance of standardized extraction and processing methods in obtaining specific ginsenoside profiles for research and potential therapeutic applications.

Significance in Natural Product Chemistry and Pharmacology

The significance of this compound in natural product chemistry lies in its unique structural features and its role as a representative of the bisdesmosidic saponins (B1172615). medchemexpress.com Its complex glycosidic structure presents a challenge and an opportunity for chemists in terms of isolation, purification, and structural elucidation. jst.go.jpsci-hub.se The presence of multiple chiral centers and sugar linkages requires sophisticated analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, for accurate characterization. sci-hub.se

From a pharmacological perspective, this compound, along with other ginsenosides, is an area of active investigation. ontosight.ai Research into the biological activities of ginsenosides has revealed a wide spectrum of potential effects, including anti-inflammatory, antioxidant, and neuroprotective properties. ontosight.ai The diverse pharmacological effects of ginsenosides are attributed to their ability to modulate various signaling pathways and interact with multiple cellular targets. ontosight.ai The sugar moieties attached to the aglycone play a crucial role in the solubility and bioavailability of ginsenosides, influencing their interaction with biological systems. ontosight.ai While research on this compound is ongoing, its structural similarity to other well-studied ginsenosides suggests it may share some of their biological activities. Continued investigation is essential to fully understand its specific pharmacological profile and mechanisms of action.

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov |

| Molecular Formula | C48H82O19 nih.gov |

| Molecular Weight | 963.2 g/mol nih.govnih.gov |

| CAS Number | 68406-27-9 nih.gov |

| Synonyms | 20-O-Glucoginsenoside Rf, 20-Gluco-ginsenoside-Rf nih.gov |

| Classification | Protopanaxatriol (PPT) type ginsenoside, Bisdesmosidic saponin jst.go.jpmedchemexpress.com |

| Natural Source | Panax ginseng C. A. Meyer jst.go.jpmedchemexpress.com |

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)64-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(53)44(3,4)40(45)24(17-47(28,46)7)62-43-39(36(59)33(56)27(20-51)65-43)66-41-37(60)34(57)31(54)25(18-49)63-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFMBWCLBGQEBU-RXMALORBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314276 | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-27-9 | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Isolation Methodologies

Natural Sources and Geographic Variations within Panax Genus

20-Glucoginsenoside RF is a protopanaxatriol (B1242838) (PPT) type ginsenoside, characterized by sugar moieties attached to a dammarane-type triterpenoid (B12794562) aglycone. oup.com Its distribution has been identified in several commercially important Panax species.

This compound has been successfully identified and isolated from various parts of the Panax ginseng C.A. Meyer plant, commonly known as Korean or Asian ginseng. researchgate.netmedchemexpress.com While the roots are the most traditionally utilized and extensively studied part of the plant, analyses have confirmed the presence of this compound in the stems, leaves, and berries as well. nih.gov

Geographical location and cultivation environment also appear to influence the ginsenoside profile of P. ginseng. A comparative study on ginsenoside content, including the related ginsenoside Rf, in ginseng grown in China, Korea, and New Zealand revealed notable differences. Ginseng from New Zealand showed significantly higher levels of several ginsenosides (B1230088), including Re and Rg1, when compared to those grown in China and Korea. While this study did not single out this compound, the general finding suggests that unique environmental factors, such as soil composition and UV intensity, can lead to geographic variations in the chemical makeup of the plant.

Distribution of this compound in Panax ginseng

| Plant Part | Presence Confirmed | Relevant Findings |

|---|---|---|

| Roots | Yes | Traditionally used and a confirmed source for isolation. researchgate.netmedchemexpress.com |

| Stems | Yes | Confirmed presence through UPLC-QTOF/MS analysis. nih.gov |

| Leaves | Yes | Confirmed presence; leaves often show high concentrations of total ginsenosides. nih.gov |

| Berries | Yes | Identified as a component of ginseng berries. nih.gov |

Beyond P. ginseng, this compound has been identified in other species of the genus. Chemical investigations have confirmed its presence in Panax vietnamensis, or Vietnamese ginseng. nih.gov

In the case of Panax notoginseng (Burk.) F.H. Chen, also known as Sanqi or Tianqi, comprehensive chemical profiling using UPLC-QTOF/MS has led to the tentative identification of this compound. nih.gov The analysis detected a compound matching the molecular formula (C₄₈H₈₂O₁₉) and exhibiting fragmentation patterns consistent with this compound. nih.gov Furthermore, some analytical studies have proposed this compound as a potential chemical marker to distinguish processed Panax quinquefolius (American ginseng) from P. ginseng, implying its presence in the former as well.

Occurrence of this compound in Various Panax Species

| Species | Status | Method of Identification |

|---|---|---|

| Panax ginseng | Confirmed | Isolation, NMR, MS, HPLC researchgate.netnih.gov |

| Panax notoginseng | Tentatively Identified | UPLC-QTOF/MS nih.gov |

| Panax vietnamensis | Confirmed | Chemical Isolation and Analysis nih.gov |

| Panax quinquefolius | Implied as a marker | LC-MS analysis |

Advanced Chromatographic and Spectroscopic Isolation Techniques

The isolation and structural elucidation of this compound from its natural sources involve a multi-step process utilizing modern analytical chemistry techniques.

The initial step typically involves the extraction of crude saponins (B1172615) from the plant material (e.g., ginseng roots) using a solvent such as aqueous methanol (B129727). researchgate.net The resulting extract is then suspended in water and partitioned successively with solvents of increasing polarity, like ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility. The ginsenosides, including this compound, are concentrated in the n-butanol fraction. researchgate.net

This enriched fraction is then subjected to various chromatographic techniques for purification. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental method for the initial separation of the complex mixture of ginsenosides. researchgate.net Further purification is achieved using High-Performance Liquid Chromatography (HPLC), a technique that offers higher resolution and efficiency. nih.gov

Once the compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic methods. Mass Spectrometry (MS), particularly techniques like Fast Atom Bombardment (FAB-MS) and high-resolution Quadrupole Time-of-Flight (QTOF-MS), is used to determine the precise molecular weight and elemental formula of the molecule. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the detailed atomic structure. One-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR experiments are employed. oup.com These 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Connectivity (HMBC), allow scientists to map the connections between protons and carbons, confirming the aglycone structure and identifying the types of sugars and their linkage positions. oup.comresearchgate.net The complete and accurate NMR assignment for this compound has been established through such comprehensive spectroscopic analysis. oup.com

Key Techniques for the Isolation and Analysis of this compound

| Technique | Purpose | Specific Application |

|---|---|---|

| Solvent Extraction | Initial isolation from plant material | Using aqueous methanol followed by partitioning with n-butanol. researchgate.net |

| Column Chromatography | Separation of crude extract | Fractionation of the n-butanol extract on a silica gel column. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification and Quantification | Final purification of the isolated compound. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | FAB-MS, UPLC-QTOF/MS. oup.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | ¹H, ¹³C, COSY, HSQC, and HMBC experiments for complete structural assignment. oup.comresearchgate.net |

Structural Elucidation and Classification Within Protopanaxatriol Ginsenosides

Protopanaxatriol (B1242838) Aglycone Structure and Glycosidic Linkages

The fundamental structure of 20-Glucoginsenoside RF is built upon a protopanaxatriol (PPT) aglycone. This aglycone is a dammarane-type tetracyclic triterpene sapogenin. nih.govwikipedia.org The PPT core is distinguished from the other major ginsenoside class, protopanaxadiol (B1677965) (PPD), by the presence of a hydroxyl group at the C-6 position. nih.gov The aglycone of PPT-type saponins (B1172615) is specifically hydroxylated at four positions: C-3, C-12, and C-20 with a β-linkage, and at C-6 with an α-linkage. nih.govsci-hub.se The structure also features a characteristic double bond between carbons C-24 and C-25 in the side chain. nih.govsci-hub.se

In ginsenosides (B1230088), sugar moieties are attached to the aglycone at these hydroxyl groups, forming glycosidic bonds. This compound is classified as a bisdesmosidic saponin (B1150181), meaning it has two separate sugar chains attached to the aglycone. nih.govsci-hub.se The specific glycosidic linkages are:

A sophorose moiety, which is a disaccharide composed of β-D-glucopyranosyl-(1→2)-β-D-glucopyranose, is attached to the hydroxyl group at the C-6 position . nih.govresearchgate.net

A single β-D-glucopyranose moiety is attached to the hydroxyl group at the C-20 position . nih.govresearchgate.net

This distinct pattern of glycosylation is the defining structural feature of this compound.

| Attachment Point (Aglycone) | Sugar Moiety | Linkage Type |

|---|---|---|

| C-6-OH | Sophorose (β-D-glucopyranosyl-(1→2)-β-D-glucopyranose) | O-glycosidic |

| C-20-OH | β-D-Glucopyranose | O-glycosidic |

Stereochemical Considerations at C-20 and Isomeric Forms

The stereochemistry of ginsenosides is a critical aspect of their structure and function. The carbon at the C-20 position of the dammarane (B1241002) skeleton is a chiral center, leading to the existence of two possible epimers: 20(S) and 20(R). In naturally occurring ginsenosides isolated from unprocessed ginseng, the 20(S) configuration is predominant. researchgate.netresearchgate.net this compound is structurally defined by this 20(S)-protopanaxatriol configuration.

The stereochemistry at C-20 is particularly susceptible to change during processing, such as the heating and steaming involved in producing red ginseng and black ginseng. nih.gov These processes can induce epimerization, converting the 20(S) form into the 20(R) form. This transformation from one stereoisomer to another can significantly alter the compound's properties. Therefore, the precise determination of the stereochemistry at C-20 is essential for accurate identification and characterization.

| Chiral Center | Predominant Configuration | Notes |

|---|---|---|

| C-20 | (S) | This is the naturally occurring configuration in unprocessed ginseng. |

| C-3 | (β) | Standard configuration for the hydroxyl group in protopanaxatriol. |

| C-6 | (α) | Standard configuration for the hydroxyl group in protopanaxatriol. |

| C-12 | (β) | Standard configuration for the hydroxyl group in protopanaxatriol. |

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., 2D-NMR, MS/MS Fragmentation Analysis)

The unambiguous structural confirmation of this compound requires the use of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS analysis is crucial for determining the molecular weight and elemental composition. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and high-resolution Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) are employed. nih.govsci-hub.senih.gov For this compound, these methods confirm the molecular formula C48H82O19 and a corresponding molecular weight of approximately 963.17 g/mol . indofinechemical.com Furthermore, tandem MS (MS/MS) fragmentation analysis provides vital information about the structure. In MS/MS, the parent ion is fragmented, and the resulting daughter ions are analyzed. The sequential loss of sugar units (e.g., loss of a terminal glucose, followed by the sophorose unit) from the parent molecule allows researchers to deduce the mass of the aglycone and the sequence and type of sugars in the glycosidic chains. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and composition, NMR spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry of the molecule. One-dimensional (¹H and ¹³C) NMR provides initial data, but two-dimensional (2D-NMR) techniques are essential for definitive assignments. nih.govsci-hub.se

Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates proton (¹H) signals with their directly attached carbon (¹³C) atoms, allowing for the assignment of specific protons to their respective carbons in the complex structure. nih.govsci-hub.se

Heteronuclear Multiple Bond Connectivity (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). nih.govsci-hub.se HMBC is particularly powerful for identifying the glycosidic linkage points. For example, a correlation between the anomeric proton of a sugar and a carbon atom of the aglycone (or another sugar) confirms the attachment site. For this compound, HMBC experiments would show correlations between the anomeric proton of the inner glucose and C-6 of the aglycone, and between the anomeric proton of the C-20 glucose and the C-20 carbon, thus confirming the bisdesmosidic nature and linkage positions. nih.gov

The complete and accurate assignment of all ¹H and ¹³C NMR signals using these 2D methods provides the definitive structural proof for this compound. nih.govsci-hub.se

| Technique | Information Obtained | Key Findings |

|---|---|---|

| Mass Spectrometry (MS, MS/MS) | Molecular weight, molecular formula, sugar sequence | Formula: C48H82O19; MW: ~963.17 g/mol. Fragmentation confirms the loss of one glucose and one sophorose unit. indofinechemical.comnih.gov |

| 2D-NMR (HSQC, HMBC) | Atom connectivity, glycosidic linkage positions, stereochemistry | Confirms sophorose linkage at C-6 and glucose linkage at C-20. Allows for complete assignment of ¹H and ¹³C signals. nih.govsci-hub.se |

Pharmacological Activities and Therapeutic Potential in Preclinical Research

Anti-inflammatory Modulatory Effects

Research indicates that 20-Glucoginsenoside Rf possesses significant anti-inflammatory capabilities, demonstrated through its influence on various mediators and signaling pathways. mdpi.comnih.gov

Regulation of Inflammatory Mediators (e.g., Cytokines, Nitric Oxide, Reactive Oxygen Species)

Studies have shown that this compound can effectively regulate the production of key inflammatory mediators. The compound has been observed to significantly reduce the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.gov Furthermore, it demonstrates an inhibitory effect on the synthesis of nitric oxide (NO) and the generation of reactive oxygen species (ROS), both of which are crucial molecules in the inflammatory cascade. mdpi.comnih.gov This broad-spectrum inhibition of inflammatory mediators highlights its potential for mitigating inflammatory responses.

Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, IL-17, TNF)

The anti-inflammatory effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways. nih.gov Evidence suggests that its mechanism of action involves the suppression of the p38/Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov By inhibiting this pathway, this compound can suppress the transcriptional activity of NF-κB, a key regulator of genes involved in the inflammatory response. nih.gov The Mitogen-Activated Protein Kinase (MAPK) pathway is another target, and its inhibition by ginsenosides (B1230088) contributes to the downregulation of inflammatory cytokine production. nih.govelsevierpure.com While direct actions on the IL-17 pathway by this compound are still under investigation, the reduction of upstream cytokines like IL-6 and TNF-α can indirectly influence Th17 cell differentiation and IL-17 production.

Effects in Cellular and In Vivo Inflammation Models

The anti-inflammatory properties of this compound have been validated in various preclinical models. In cellular models, its effects have been demonstrated in TNF-α-stimulated HT-29 human intestinal epithelial cells and RAW264.7 mouse macrophage cells. mdpi.comnih.gov In these models, the compound effectively curbed the inflammatory response induced by stimulants. While specific in vivo studies for this compound are emerging, research on related ginsenosides in animal models, such as those for inflammatory bowel disease, shows promise for the therapeutic application of this class of compounds in systemic and localized inflammatory conditions. nih.govnih.gov

Table 1: Summary of Anti-inflammatory Effects of this compound in Preclinical Models

| Category | Specific Finding | Model System(s) | Reference(s) |

|---|---|---|---|

| Inflammatory Mediators | Reduction of IL-1β, IL-6, TNF-α, NO, and ROS | HT-29 and RAW264.7 cells | mdpi.comnih.gov |

| Signaling Pathways | Suppression of p38/NF-κB activation and NF-κB transcriptional activity | HT-29 and RAW264.7 cells | mdpi.comnih.gov |

| Cellular Models | Inhibition of inflammatory response in TNF-α-stimulated intestinal epithelial and macrophage cells | HT-29 and RAW264.7 cells | mdpi.comnih.gov |

Antioxidant Mechanisms and Oxidative Stress Mitigation

Scavenging of Reactive Oxygen Species

A key aspect of the antioxidant capacity of this compound is its ability to reduce the levels of reactive oxygen species (ROS). nih.gov Excessive ROS production is a hallmark of oxidative stress and is implicated in the pathology of numerous inflammatory diseases. nih.gov Preclinical studies have confirmed that this compound can directly inhibit ROS production in stimulated cells. nih.gov This ROS scavenging activity helps to restore cellular redox balance and protect cells from oxidative damage. Other ginsenosides have also demonstrated the ability to directly scavenge potent ROS like the hydroxyl radical. researchgate.net

Modulation of Oxidative Stress Markers

The antioxidant effects of ginsenosides extend to the modulation of key oxidative stress markers. While research is ongoing for this compound specifically, studies on structurally similar ginsenosides have shown they can enhance the body's endogenous antioxidant defense systems. nih.gov This includes increasing the levels and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Concurrently, these compounds have been found to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. nih.govmdpi.com This modulation of oxidative stress markers underscores the protective role of this class of compounds against cellular stress. mdpi.comdergipark.org.trresearchgate.net

Table 2: Antioxidant Profile of Ginsenosides in Preclinical Research

| Mechanism | Specific Effect | Key Markers | Reference(s) |

|---|---|---|---|

| ROS Mitigation | Inhibition of reactive oxygen species production | ROS | nih.gov |

| Enzymatic Modulation | Increased activity of endogenous antioxidant enzymes | Superoxide Dismutase (SOD), Catalase (CAT) | nih.gov |

| Damage Reduction | Decreased levels of lipid peroxidation products | Malondialdehyde (MDA) | nih.govmdpi.com |

Neuroprotective Efficacy and Neurological System Modulation of this compound

Preclinical research has identified this compound (Ginsenoside Rf) as a compound with significant neuroprotective potential. Studies have explored its efficacy in protecting against neuronal damage, modulating key components of the nervous system, and its potential role in cognitive function.

Protection against Neuronal Damage and Apoptosis

Ginsenoside Rf has demonstrated a marked ability to protect neurons from damage and programmed cell death, or apoptosis, particularly in models of neurodegenerative conditions like Alzheimer's disease. In preclinical studies using mouse neuroblastoma (N2A) cells, Ginsenoside Rf was found to significantly reduce apoptosis induced by amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease. frontiersin.org This protective effect is associated with a significant increase in the mitochondrial membrane potential and a decrease in the expression of reactive oxygen species (ROS) and active caspase-3, a key executioner enzyme in the apoptotic cascade. frontiersin.orgnih.gov

Further research into its mechanism of action reveals that Ginsenoside Rf can restore the normal mitochondrial buffering capacity. It achieves this by significantly lowering intracellular calcium (Ca2+) concentrations and the expression of active calpain I, which in turn reduces apoptosis. frontiersin.org By mitigating Aβ-induced neurotoxicity, Ginsenoside Rf helps to prevent synapse loss and neuronal death. frontiersin.org

| Cell/Animal Model | Key Findings | Reference |

| Mouse Neuroblastoma (N2A) cells | Attenuated Aβ-induced apoptosis; Increased mitochondrial membrane potential; Decreased ROS and active caspase-3. | frontiersin.orgnih.gov |

| In vitro models | Restored mitochondrial buffering capacity by lowering Ca2+ concentration and active calpain I expression. | frontiersin.org |

Modulation of Neurotransmitters and Ion Channels

The neuroprotective effects of Ginsenoside Rf extend to its ability to modulate neurotransmission and the activity of ion channels. Research has shown that Ginsenoside Rf can inhibit N-type and other Ca2+ channels in sensory neurons. mdpi.com This regulation of calcium influx is a critical aspect of controlling neuronal excitability and neurotransmitter release.

In studies using adrenal chromaffin cells, a model for neuronal function, Ginsenoside Rf was more potent than other saponins (B1172615) at hampering catecholamine secretion evoked by acetylcholine. mdpi.com It also demonstrated the most significant regulatory effect on the change in cell membrane capacitance among various ginsenosides, an indicator of its strong influence on the process of exocytosis, by which neurotransmitters are released from the cell. frontiersin.orgmdpi.com Furthermore, Ginsenoside Rf has been found to regulate GABAA receptors in the rat brain, suggesting a broad range of influence on both excitatory and inhibitory neurotransmitter systems. mdpi.com

| System/Model | Key Findings | Reference |

| Sensory Neurons | Inhibited N-type and other Ca2+ channels. | mdpi.com |

| Adrenal Chromaffin Cells | Hampered acetylcholine-evoked catecholamine secretion; Showed the most remarkable regulatory effect on cell membrane capacitance. | mdpi.com |

| Rat Brain | Regulated GABAA receptors. | mdpi.com |

Cognitive Function and Memory Research

The neuroprotective and modulatory activities of Ginsenoside Rf have led to investigations into its potential to improve cognitive function and memory, particularly in the context of neurodegenerative diseases. In an in vivo study using a mouse model of Alzheimer's disease induced by Aβ42, daily treatment with Ginsenoside Rf was shown to dramatically improve spatial learning and memory. nih.gov

The mechanism behind this cognitive enhancement is believed to be linked to its anti-inflammatory properties and its ability to accelerate the clearance of Aβ, thereby reducing the peptide's neurotoxic effects. nih.govfrontiersin.org By alleviating memory deficits in Aβ-treated mice, Ginsenoside Rf demonstrates its potential as a therapeutic agent for cognitive decline associated with Alzheimer's disease. frontiersin.org

Anticancer and Antitumor Properties of this compound

In addition to its neuroprotective effects, this compound has been investigated for its potential as an anticancer agent. Preclinical studies have shown its ability to interfere with cancer cell proliferation and survival.

Effects on Cell Proliferation, Cell Cycle Arrest, and Apoptosis Induction (e.g., in Osteosarcoma, Leukemia)

Research has specifically highlighted the efficacy of Ginsenoside Rf against osteosarcoma. In studies involving the human osteosarcoma cell line MG63, Ginsenoside Rf was found to trigger G2/M phase cell cycle arrest. jst.go.jp This disruption of the normal cell cycle progression prevents the cancer cells from dividing and proliferating.

Furthermore, Ginsenoside Rf promotes apoptosis in these osteosarcoma cells through a mitochondrial-mediated pathway. jst.go.jpnih.gov This indicates that the compound can induce programmed cell death in cancer cells, a key goal of many cancer therapies. While the broader effects of Ginsenoside Rf on various forms of leukemia are still an area of active research, its demonstrated ability to induce cell cycle arrest and apoptosis in osteosarcoma cells underscores its potential as an antitumor compound. jst.go.jp

| Cancer Type | Cell Line | Key Findings | Reference |

| Osteosarcoma | MG63 | Triggered G2/M phase cell cycle arrest; Promoted apoptosis via the mitochondrial-mediated pathway. | jst.go.jpnih.gov |

Anti-angiogenic and Antimetastatic Research

Based on a review of the current preclinical research literature, there is limited specific information available on the anti-angiogenic (inhibiting the formation of new blood vessels) and antimetastatic (inhibiting the spread of cancer) properties of this compound. While other ginsenosides have been studied for these effects, dedicated research into the specific mechanisms of Ginsenoside Rf in these areas is not extensively documented.

Modulation of Cancer-Related Signaling Pathways (e.g., HIF-1α, VEGF)

Hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) are key regulators in tumor progression, playing critical roles in angiogenesis and cellular adaptation to low-oxygen environments. While other ginsenosides have been investigated for their ability to modulate these pathways, there is currently a lack of specific published research detailing the effects of this compound on HIF-1α and VEGF signaling.

Preclinical studies on structurally related ginsenosides have shown potential for inhibiting HIF-1α and its downstream target, VEGF. For instance, ginsenoside 20(S)-Rg3 has been found to block hypoxia-induced epithelial-mesenchymal transition in ovarian cancer cells by promoting HIF-1α degradation. Similarly, ginsenoside Re has been shown to attenuate high glucose-induced injury in retinal endothelial cells by regulating the PI3K/AKT/HIF-1α/VEGF signaling pathway. nih.gov However, these findings cannot be directly extrapolated to this compound without dedicated studies.

Table 1: Research on this compound and Cancer-Related Signaling Pathways

| Pathway Component | Effect of this compound | Study Model | Reference |

|---|---|---|---|

| HIF-1α | No specific data available | - | - |

| VEGF | No specific data available | - | - |

This table reflects the absence of specific preclinical data for this compound in the modulation of these pathways.

Immunomodulatory Activities

The immunomodulatory properties of ginsenosides are a significant area of interest in preclinical research. These activities often involve the modulation of various immune cells and the production of signaling molecules known as cytokines.

For context, other ginsenosides have shown notable effects. For example, ginsenoside F1 has been reported to promote the cytotoxic activity of NK cells. frontiersin.org Ginsenoside 20(R)-Rg3 has also been shown to enhance NK cell activity by increasing the expression of activating receptors. nih.gov Research on ginsenoside Rh2 indicates it can inhibit the production of inflammatory cytokines in macrophages. These examples underscore the potential for ginsenosides to modulate immune cell function, but direct evidence for this compound is needed.

Table 2: Research on this compound and Immune Cell Function

| Immune Cell Type | Effect of this compound | Study Model | Reference |

|---|---|---|---|

| Macrophages | No specific data available | - | - |

| NK cells | No specific data available | - | - |

This table indicates the lack of specific preclinical studies on the effect of this compound on macrophage and NK cell function.

Studies on other ginsenosides, such as Rg1 and 20(S)-Rg3, have demonstrated the ability to induce the production of specific cytokines, like IgA, by B cells. nih.gov This highlights the potential for this class of compounds to influence immune signaling. However, without direct investigation, the specific cytokine profile modulated by this compound remains unknown.

This table reflects the absence of specific data concerning the impact of this compound on cytokine production and immune responses.

Molecular Mechanisms of Action and Cellular Target Interactions

Interaction with G Protein-Coupled Receptors (e.g., Pertussis Toxin-Sensitive G Proteins)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Certain GPCRs couple to inhibitory G proteins (Gi/o), which are sensitive to pertussis toxin (PTX). PTX works by ADP-ribosylating the α-subunits of these G proteins, which prevents them from interacting with their corresponding GPCRs and thereby blocks their signaling capabilities. mdpi.comtocris.com

While the direct interaction of 20-Glucoginsenoside Rf with PTX-sensitive G proteins has not been extensively studied, the broader class of ginsenosides (B1230088) has been shown to modulate GPCR signaling. For instance, nerve growth factor (NGF)-induced pro-survival signals in PC12 cells, which are mediated by the Akt signaling pathway, have been found to be partially attenuated by PTX, indicating the involvement of Gi/o proteins. nih.gov However, specific research delineating the role of this compound in this context is not yet available.

Modulation of Ion Channels (e.g., Voltage-Dependent Ca2+ Channels, GIRK Channels)

Ion channels are critical for regulating cellular excitability and signaling. Voltage-dependent calcium channels (VDCCs) are key players in a multitude of physiological processes. Studies on a mixture of ginsenosides have demonstrated an inhibitory effect on high threshold VDCCs in bovine chromaffin cells. nih.gov This inhibition was observed to be dose-dependent and affected N-type, P-type, and a presumptive Q-type of calcium channels. nih.gov These findings suggest that ginsenosides can selectively regulate different subtypes of VDCCs. nih.gov However, the specific contribution of this compound to this effect has not been isolated.

G protein-gated inwardly rectifying potassium (GIRK) channels are another class of ion channels important for neuronal excitability. At present, there is no direct evidence from the provided search results linking this compound to the modulation of GIRK channels.

Regulation of Gene Expression and Protein Synthesis (e.g., Pro-collagen Type I, Skin Barrier Proteins)

The influence of this compound on the genetic expression of specific proteins, such as pro-collagen type I and those integral to the skin barrier, is an area of growing interest. While the direct effects of this compound are not yet fully elucidated, related compounds have shown to influence the expression of proteins involved in tissue structure and integrity. The specific regulatory actions of this compound on the synthesis of these crucial proteins remain a subject for future research.

Intervention in Key Intracellular Signaling Cascades

This compound is implicated in the modulation of several key intracellular signaling cascades that are fundamental to cellular processes such as growth, differentiation, and survival.

AKT/SHP and PI3K-Akt Pathways : The PI3K/Akt pathway is a critical signaling route for cell survival and proliferation. Various ginsenosides have been shown to influence this pathway. nih.govfrontiersin.org For example, Ginsenoside Re has been observed to attenuate high glucose-induced injury in RF/6A cells by regulating the PI3K/Akt signaling pathway. frontiersin.orgresearchgate.net The SHP-1 protein tyrosine phosphatase is known to negatively modulate Akt signaling. nih.gov While the broader family of ginsenosides interacts with the PI3K/Akt pathway, the specific intervention of this compound in the AKT/SHP signaling axis requires further investigation.

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for cellular responses to a variety of external stimuli. Ginsenoside Rf has been noted for its ability to downregulate p38 MAPK signaling. nih.gov Furthermore, the 20(R)-Rg3 isomer of ginsenoside Rg3 has been shown to activate Natural Killer (NK) cells through the MAPK/ERK signaling pathway. nih.gov

EGFR/SOX2 Pathway : The Epidermal Growth Factor Receptor (EGFR) and the transcription factor SOX2 are involved in cell proliferation and differentiation. The direct influence of this compound on the EGFR/SOX2 signaling cascade is not yet established.

TGF-β1/Smad Pathway : The Transforming Growth Factor-beta 1 (TGF-β1)/Smad pathway is pivotal in the regulation of cell growth, differentiation, and extracellular matrix production. researchgate.net Studies on Ginsenoside Rg1 have demonstrated its ability to suppress this pathway, thereby ameliorating airway fibrosis. nih.govnih.gov The specific effects of this compound on this pathway are still under investigation.

SIRT1 Pathway : Sirtuin 1 (SIRT1) is a protein deacetylase that plays a key role in cellular regulation, including metabolism and aging. Research on 20(S)-Ginsenoside Rg2 and its metabolites has revealed that they can act as activators of SIRT1. mdpi.comnih.gov This suggests a potential for related ginsenosides like this compound to also modulate SIRT1 activity.

GPR120/AMPK/HO-1 Pathway : This pathway is involved in metabolic regulation and anti-inflammatory responses. The direct interaction of this compound with the GPR120/AMPK/HO-1 signaling cascade has not been detailed in the available research.

TNF and IL-17 : Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17) are pro-inflammatory cytokines. While some ginsenosides have demonstrated anti-inflammatory properties, the specific modulatory effects of this compound on TNF and IL-17 signaling are not well-documented.

Table 1: Overview of this compound's Interaction with Intracellular Signaling Cascades

| Signaling Pathway | Specific Target/Effect of Related Ginsenosides | Direct Evidence for this compound |

|---|---|---|

| PI3K-Akt | Ginsenoside Re regulates PI3K/Akt in RF/6A cells. frontiersin.orgresearchgate.net | Not specified |

| MAPK | Ginsenoside Rf downregulates p38 MAPK. nih.gov 20(R)-Ginsenoside Rg3 activates MAPK/ERK. nih.gov | Downregulation of p38 MAPK is attributed to Ginsenoside Rf. |

| TGF-β1/Smad | Ginsenoside Rg1 suppresses the TGF-β1/Smad pathway. nih.govnih.gov | Not specified |

Role in Mitochondrial Pathway Regulation (e.g., Bax/Bcl-2, Caspase Activation, Cytochrome c Release)

The mitochondrial pathway of apoptosis is a critical process in programmed cell death. It is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Studies on other ginsenosides, such as Ginsenoside Rh2, have shown that they can induce apoptosis through mechanisms that may be independent of Bcl-2, Bcl-xL, or Bax in certain cell lines. nih.gov In other contexts, ginsenosides have been shown to trigger the release of cytochrome c and activate caspases. researchgate.net A high Bax/Bcl-2 ratio is generally associated with an increased susceptibility to apoptosis. nih.gov The direct role of this compound in modulating the Bax/Bcl-2 ratio, promoting cytochrome c release, and activating caspases has not been specifically detailed.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ginsenoside F1 |

| Ginsenoside Rb1 |

| Ginsenoside Re |

| Ginsenoside Rf |

| Ginsenoside Rg1 |

| Ginsenoside Rg2 |

| Ginsenoside Rg3 |

| Ginsenoside Rh2 |

| Interleukin-17 (IL-17) |

| Pertussis Toxin |

Advanced Analytical Methodologies for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of ginsenosides (B1230088), including 20-Glucoginsenoside RF. Due to the lack of a strong chromophore in the ginsenoside structure, UV detection can have limitations in sensitivity. Therefore, detectors like the Evaporative Light Scattering Detector (ELSD) are often preferred for their ability to detect non-volatile analytes irrespective of their optical properties.

Method development for ginsenoside analysis, including this compound, typically involves reversed-phase chromatography. nih.gov C18 columns are commonly used, providing effective separation of these structurally related saponins (B1172615). The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govjyoungpharm.org In one specific analysis identifying components in a Xuesaitong injection, 20-O-Glucoginsenoside RF was identified as the first peak in the HPLC fingerprint chromatogram, demonstrating its successful separation from a complex mixture of other ginsenosides and compounds. researchgate.net

Table 1: Representative HPLC Conditions for Ginsenoside Analysis

| Parameter | Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |

| Detector | Evaporative Light Scattering Detector (ELSD), Diode Array Detector (DAD) |

| Column Temperature | Maintained at ambient or slightly elevated temperatures (e.g., 30°C) |

| Flow Rate | Typically around 1.0 mL/min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-IT-TOF-MS) for Identification and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and sensitive quantification of ginsenosides. nih.gov The combination of chromatographic separation with the mass-resolving power of MS allows for the analysis of complex samples and the differentiation of isomers. nih.govnih.gov

Techniques like LC coupled with tandem mass spectrometry (LC-MS/MS) are frequently used for quantitative analysis. nih.gov By using Multiple Reaction Monitoring (MRM), this method offers high selectivity and sensitivity. For this compound and other ginsenosides, electrospray ionization (ESI) is a common ionization source, typically operated in negative or positive ion mode. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), are employed for accurate mass measurements, which aids in the structural identification of compounds in complex matrices like black ginseng. nih.gov A study focused on the simultaneous quantification of 25 ginsenosides utilized a UPLC-HRMS method, demonstrating the capability of this technology to separate and quantify numerous ginsenosides, including isomers, in a single run. nih.gov

Table 2: LC-MS Parameters for Ginsenoside Analysis

| Parameter | Description |

|---|---|

| Chromatography | UPLC/RRLC for rapid and high-resolution separation |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) for MRM, Time-of-Flight (TOF) for HRMS |

| Detection Mode | MRM for quantification, full scan for identification |

| Precursor/Product Ions | Specific mass transitions are selected for each ginsenoside to ensure selectivity. For ginsenoside Rf, an isomer of Rg1, specific fragmentation patterns are used for differentiation. nih.govjlu.edu.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. While HPLC and MS can identify and quantify known compounds, NMR is essential for confirming the exact structure and stereochemistry, especially for new or rare compounds.

Comprehensive NMR analysis, including one-dimensional (¹H, ¹³C) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), allows for the complete assignment of all proton and carbon signals in the molecule. nih.govsci-hub.se A detailed study re-evaluating the physicochemical and NMR data of several triol ginsenosides provided the first complete and definitive NMR assignment for this compound. nih.govsci-hub.se This work corrected previous inaccuracies in the literature and established a reliable spectroscopic reference for the compound. nih.govsci-hub.se The chemical structure of this compound features a sophorose moiety at C-6 and a β-D-glucopyranose moiety at the C-20 position of the protopanaxatriol (B1242838) aglycone. nih.govresearchgate.net

Table 3: Selected ¹³C NMR Chemical Shifts for this compound (in C₅D₅N, 125 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|---|

| C-3 | 78.2 | C-20 | 83.6 |

| C-6 | 78.0 | Glc (C-6) C-1' | 105.6 |

| C-12 | 71.4 | Glc (C-6) C-2' | 84.4 |

| C-13 | 49.3 | Glc (C-2') C-1'' | 106.1 |

| C-17 | 51.6 | Glc (C-20) C-1''' | 98.4 |

Data sourced from Cho et al., J Ginseng Res. 2014. nih.gov

Method Development for Quantitative Analysis in Biological and Plant Matrices

Developing robust analytical methods for the quantification of this compound in complex biological and plant matrices is crucial for pharmacokinetic studies and for the quality control of herbal products. These methods must be validated for linearity, precision, accuracy, and sensitivity. nih.govscispace.com

For plant matrices such as ginseng roots and commercial extracts, method development often begins with optimizing the extraction procedure to ensure maximum recovery of the target analytes. nih.gov This can involve testing different solvents, extraction times, and techniques. nih.gov Subsequent quantitative analysis by LC-MS/MS requires careful selection of an appropriate internal standard and optimization of MS parameters to achieve the desired sensitivity and avoid matrix effects. nih.govnih.gov

In biological matrices like plasma and urine, the concentration of ginsenosides and their metabolites is typically much lower, necessitating highly sensitive analytical methods. nih.govresearchgate.net Sample preparation is a critical step and often involves protein precipitation or liquid-liquid extraction to remove interferences. nih.govnih.govnih.gov The development and validation of such LC-MS/MS methods must adhere to regulatory guidelines to ensure the reliability of the data for clinical or preclinical studies. nih.govnih.gov The established methods are designed to be accurate and reproducible for determining the pharmacokinetic profiles of ginsenosides. nih.gov

Table 4: Key Validation Parameters for Quantitative Methods

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| LLOQ | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Mechanism of Action in Specific Disease Models

Future research must prioritize a deeper understanding of the molecular pathways modulated by 20-Glucoginsenoside Rf. While its role in neuroprotection and immune modulation has been suggested, the most detailed evidence currently exists in the context of skin aging. biosynth.com In models of skin cell damage induced by TNF-α/IFN-γ, ginsenoside Rf has demonstrated multi-targeted activity by reducing oxidative stress, promoting collagen synthesis, and inhibiting the degradation of the extracellular matrix. This suggests a promising role in dermatological applications.

Further studies should aim to replicate and expand upon these findings in more complex preclinical models, such as 3D-reconstituted human skin equivalents or animal models of photoaging. Key molecular targets and signaling pathways, including the modulation of reactive oxygen species (ROS), matrix metalloproteinases (MMPs), and pro-inflammatory cytokines, need to be precisely mapped out to establish a comprehensive mechanistic profile.

Potential for Synergistic Effects in Combination Therapies

A significant avenue for future investigation is the potential of this compound to act synergistically with other therapeutic agents. The concept of using ginsenosides (B1230088) in combination therapies is supported by studies on related compounds. For instance, ginsenoside Rg3 has been shown to work synergistically with verapamil (B1683045) to modulate multidrug resistance in human acute myeloid leukemia cells. Another related compound, ginsenoside Rh2, has demonstrated a synergistic effect when combined with ionizing radiation in treating colon carcinoma models, enhancing therapeutic efficacy without increasing general toxicity. These examples provide a strong rationale for exploring combination strategies involving this compound.

Future preclinical studies should be designed to investigate whether this compound can enhance the efficacy of conventional therapies in oncology, inflammatory diseases, or neurodegenerative disorders, potentially allowing for lower doses of cytotoxic drugs and reducing side effects.

Development of Targeted Delivery Systems

The clinical application of many natural compounds is often hindered by challenges such as poor solubility and non-specific biodistribution. Developing targeted delivery systems for this compound is a critical step toward overcoming these hurdles. Research into other ginsenosides has shown the feasibility of this approach. For example, a targeted delivery system using 20(S)-ginsenoside Rg3 co-loaded into pH-sensitive polypeptide nanoparticles was developed to treat colon cancer. This nano-formulation allowed for a longer circulation time and rapid release of the ginsenoside within tumor cells, significantly inhibiting tumor proliferation and promoting apoptosis in a mouse model.

Similar strategies could be adapted for this compound. Encapsulation in nanoparticles, liposomes, or micelles could improve its stability and bioavailability, while surface modification with targeting ligands could direct the compound to specific tissues or cell types, thereby maximizing its therapeutic effect and minimizing off-target interactions.

Exploration of Bioavailability and Metabolic Fate in Preclinical Models

A fundamental gap in the current knowledge of this compound is the lack of pharmacokinetic data. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for any future clinical development. Studies on other ginsenosides, such as 20(S)-ginsenoside Rh1, have revealed poor oral bioavailability (around 1.01% in rats), which was attributed to significant presystemic metabolism. nih.gov The metabolic pathways for Rh1 were found to include mono-oxygenation catalyzed by CYP450 enzymes, de-glucosylation by intestinal bacteria, and hydration via gastric acid. nih.gov

It is plausible that this compound faces similar metabolic challenges. Therefore, dedicated preclinical in vivo and in vitro studies are urgently needed to characterize its metabolic fate. These investigations should aim to identify its major metabolites and clarify the roles of hepatic enzymes and gut microbiota in its biotransformation. This knowledge is crucial for interpreting pharmacological data and designing effective formulations.

Role in Functional Foods and Cosmeceuticals Research (e.g., Skin Aging, Inflammation)

The most immediate translational potential for this compound appears to be in the fields of functional foods and cosmeceuticals, particularly for skin health. Research has shown that ginsenoside Rf can effectively reduce factors associated with skin aging and inflammation. In models using skin cells, it has been observed to mitigate the effects of inflammatory mediators like TNF-α. The compound's anti-aging and anti-inflammatory properties are further supported by a patent for an external skin composition containing ginsenoside Rf, which claims benefits such as wrinkle improvement, whitening, and moisturizing.

Future research should focus on validating these effects in human clinical trials. Standardized extracts containing this compound could be formulated into topical applications or oral supplements. Studies should assess objective endpoints such as skin elasticity, hydration, wrinkle depth, and inflammatory biomarkers to substantiate its efficacy as an active ingredient in anti-aging and anti-inflammatory cosmeceutical products.

Table 1: Observed Effects of this compound on Skin Cells

| Target | Observed Effect | Implication |

|---|---|---|

| Reactive Oxygen Species (ROS) | Reduction of oxidative stress | Anti-aging, photoprotection |

| Collagen Synthesis | Promotion of synthesis | Improved skin structure and firmness |

| Matrix Metalloproteinase-1 (MMP-1) | Inhibition of expression | Prevention of collagen degradation |

| Interleukin-6 (IL-6) & Interleukin-8 (IL-8) | Reduced secretion in TNF-α treated cells | Anti-inflammatory |

Addressing Gaps in Preclinical Evidence for Specific Indications

While the evidence for its application in skin health is growing, the potential of this compound in other therapeutic areas remains largely unexplored. Its suggested roles in neuroprotection and immunomodulation are based on preliminary data and the activities of other related ginsenosides. biosynth.com There is a clear need to generate robust preclinical evidence to support its development for specific systemic indications.

Future research should systematically screen this compound across a range of validated disease models, including those for neurodegenerative diseases (e.g., Parkinson's or Alzheimer's disease), metabolic disorders, and specific cancers. These studies should aim to identify novel therapeutic applications and provide the foundational data required to justify further investigation and development. Addressing these gaps is essential to unlock the full therapeutic potential of this promising natural compound.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and characterizing 20-Glucoginsenoside RF in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise identification. Validate methods using reference standards and spike-recovery experiments to ensure accuracy. Include details on column type, mobile phase, and ionization parameters to enhance reproducibility .

- Data Consideration : Cross-reference retention times and fragmentation patterns with existing databases (e.g., GNPS, MassBank) to confirm structural identity.

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using a factorial design (e.g., pH 3–9, 25–60°C). Quantify degradation products via LC-UV/MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

- Statistical Note : Use ANOVA to evaluate interactions between pH and temperature, with post hoc tests for pairwise comparisons.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line specificity, dosing regimens). Validate findings using isogenic cell models or transgenic animals to isolate mechanisms .

- Case Example : Discrepancies in anti-inflammatory effects may arise from differences in macrophage polarization states; replicate experiments under standardized M1/M2 conditions .

Q. How can researchers integrate multi-omics approaches to elucidate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

- Methodological Answer : Combine metabolomics (plasma/tissue distribution), transcriptomics (target pathway modulation), and proteomics (receptor binding assays). Use computational tools like molecular docking or systems pharmacology modeling to link PK-PD parameters .

- Data Integration : Employ pathway enrichment analysis (e.g., KEGG, Reactome) to identify hub targets and validate via CRISPR/Cas9 knockout models.

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to animal studies investigating this compound’s neuroprotective effects?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain ethics committee approval, justify sample sizes via power analysis, and include sham-operated controls to minimize bias .

- Compliance : Ensure GDPR or equivalent data protection standards for handling sensitive genomic/clinical data .

Q. How can researchers enhance the reproducibility of this compound extraction protocols?

- Methodological Answer : Publish detailed SOPs with equipment specifications (e.g., solvent purity, grinding time). Share raw chromatograms and NMR spectra in open-access repositories (e.g., Zenodo) for peer validation .

- Quality Control : Report yield, purity (≥95% by HPLC), and batch-to-batch variability in supplementary materials.

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound in cancer cell lines?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Use bootstrapping to estimate confidence intervals and assess heteroscedasticity via residual plots .

- Advanced Tip : Compare Bayesian hierarchical models to traditional frequentist approaches for small-sample studies.

Q. How should researchers address batch variability in this compound sourced from different geographical regions?

- Methodological Answer : Perform principal component analysis (PCA) on metabolomic datasets to identify region-specific biomarkers. Validate using certified reference materials (CRMs) from authoritative suppliers .

Tables for Comparative Analysis

| Analytical Technique | Key Parameters | Applicability to this compound |

|---|---|---|

| HPLC-MS/MS | LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL | Quantification in complex matrices (e.g., serum) |

| NMR Spectroscopy | ¹H (600 MHz), ¹³C (150 MHz) | Structural elucidation of glycosidic linkages |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.